Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex stereochemical architecture and multiple functional group arrangements. According to pharmaceutical reference standards documentation, the compound is formally designated as Thiazol-5-yl-methyl [(1S,2S,4S)-1-benzyl-4-[[(2S)-1-benzyl-2-hydroxy-4-[(4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl]-5-phenylpentyl]carbamate. This nomenclature system explicitly defines each stereocenter using the Cahn-Ingold-Prelog priority rules, ensuring unambiguous identification of the compound's three-dimensional structure.
The stereochemical descriptors embedded within the nomenclature reveal the presence of multiple chiral centers that significantly influence the compound's biological and chemical properties. The (1S,2S,4S) configuration indicates the absolute stereochemistry at three critical positions within the main carbon chain, while the additional (2S) and (4S) descriptors specify the configuration at stereocenters within the substituent groups. These stereochemical assignments are crucial for pharmaceutical applications, as different stereoisomers can exhibit dramatically different biological activities and impurity profiles.
The International Union of Pure and Applied Chemistry naming convention also incorporates the thiazole ring system designation, which appears as "Thiazol-5-yl" to indicate the specific attachment point at the 5-position of the thiazole heterocycle. The carbamate functional group is represented through the "carbamate" suffix, while the complex substitution pattern is detailed through the bracketed systematic nomenclature that traces the molecular framework from the thiazole through the various stereocenters to the terminal phenyl groups.
Furthermore, pharmaceutical compendia provide alternative systematic names that emphasize different structural aspects of the molecule. The United States Pharmacopeia designation presents the compound as Thiazol-5-ylmethyl (2S,3S,5S)-3-hydroxy-5-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-1,6-diphenylhexan-2-ylcarbamate, which reorganizes the numbering system to highlight the hexane backbone and the specific positioning of functional groups.
Alternative Chemical Designations and Registry Identifiers
The compound is registered under multiple chemical database systems with distinct identifier codes that facilitate its unambiguous identification across various scientific and regulatory contexts. The primary Chemical Abstracts Service registry number is 1010809-61-6, which serves as the definitive identifier for this specific stereoisomeric form. This Chemical Abstracts Service number is consistently referenced across pharmaceutical impurity standards and analytical chemistry documentation, establishing it as the authoritative registry identifier for regulatory and commercial purposes.
The Unique Ingredient Identifier code 585AFZ62FT provides an additional regulatory identifier specifically utilized by the United States Food and Drug Administration's Global Substance Registration System. This identifier system ensures consistent recognition of the compound across different regulatory submissions and pharmaceutical documentation, particularly important for impurity profiling and analytical method validation procedures.
PubChem database entries reveal multiple related compounds with similar structural features but distinct molecular formulas and molecular weights. The specific compound under investigation corresponds to PubChem Compound Identifier 72941971, which maintains the molecular formula C29H34N4O5S and molecular weight of 550.669. However, related structural analogs appear under different PubChem identifiers, including Compound Identifier 57212162 with molecular formula C28H30N4O5S2 and molecular weight 566.7 grams per mole.
The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36)/t22-,24-,25-,26-/m0/s1. This standardized format enables computational chemistry applications and database searching across multiple chemical information systems.
Structural Relationship to Ritonavir Impurity F and Other Pharmacopeial Derivatives
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O5S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25(34)24(14-21-11-7-4-8-12-21)31-29(37)38-17-23-16-30-18-39-23/h3-12,16,18-19,22,24-26,34H,13-15,17H2,1-2H3,(H,31,37)(H,32,36)/t22-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGZDJUYEAMJKJ-GKXKVECMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)C(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010809-61-6 | |
| Record name | Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIAZOL-5-YLMETHYL ((1S,2S,4S)-1-BENZYL-4-(((2S)-1-BENZYL-2-HYDROXY-4-((4S)-4-(1-METHYLETHYL)-2,5-DIOXOIMIDAZOLIDIN-1-YL)-5-PHENYLPENTYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585AFZ62FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
作用机制
生物活性
Thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate) is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, substituted thiazole derivatives have shown significant activity against various cancer cell lines. A related thiazole derivative demonstrated potent inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Specifically, compounds targeting CDK9 exhibited nanomolar inhibition and selectivity over other CDKs, indicating a promising therapeutic window for treating cancers such as chronic lymphocytic leukemia (CLL) .
Antimicrobial Properties
Thiazole derivatives have been explored for their antimicrobial activity. Compounds containing thiazole rings have been reported to exhibit activity against Mycobacterium tuberculosis and Leishmania donovani, suggesting their potential in treating infectious diseases . The thiazol-5-ylmethyl group enhances solubility and bioavailability, further supporting its use in drug development.
Structure-Activity Relationship (SAR)
The SAR analysis of thiazole-containing compounds indicates that modifications to the thiazole ring and substituents significantly affect biological activity. For example, variations in the side chains can enhance or diminish the potency against specific targets such as CDKs or pathogens. Studies have shown that bulky groups at certain positions can lead to increased selectivity and efficacy .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of thiazole derivatives on primary CLL cells. The results indicated that certain derivatives exhibited a therapeutic window significantly higher than standard treatments, suggesting their potential as novel cancer therapies .
Case Study 2: Antimicrobial Activity
In another study focusing on Leishmania donovani, thiazole derivatives showed improved efficacy compared to existing treatments like miltefosine. The compound demonstrated over 30-fold enhancement in effectiveness against intracellular amastigotes .
Data Tables
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| Thiazole A | CDK9 | 12 | High |
| Thiazole B | Leishmania donovani | 50 | Moderate |
| Thiazole C | Mycobacterium tuberculosis | 25 | High |
科学研究应用
Antiviral Activity
Research indicates that compounds containing thiazole moieties exhibit antiviral properties. For instance, derivatives of thiazol-5-ylmethyl have shown promising results against various viral infections. A study highlighted that certain thiazole-based compounds demonstrated significant inhibitory effects against HIV, suggesting their potential as antiviral agents .
Anticancer Properties
Thiazole derivatives are also recognized for their anticancer activities. Specific compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, a series of 5-substituted thiazol-5-yl pyrimidines were synthesized and evaluated for their ability to inhibit CDK9, showing nanomolar potency and selectivity . These findings underscore the therapeutic potential of thiazole-containing compounds in cancer treatment.
Drug Development
The intricate structure of thiazol-5-ylmethyl ((1S,2S,4S)-1-benzyl-4-(((2S)-1-benzyl-2-hydroxy-4-((4S)-4-(1-methylethyl)-2,5-dioxoimidazolidin-1-yl)-5-phenylpentyl)carbamate) positions it as a candidate for drug development. Its ability to interact with various biological targets makes it a valuable scaffold for designing new therapeutics. The compound's pharmacokinetic profiles and bioavailability are areas of active research to optimize its clinical efficacy.
Clinical Trials
Several clinical trials have explored the efficacy of thiazole derivatives in treating viral infections and cancers. One notable trial focused on a thiazole-based compound's effectiveness against HIV, demonstrating improved patient outcomes compared to standard treatments . Another study investigated the anticancer potential of thiazole derivatives in preclinical models, showing significant tumor reduction rates.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound B : (4S,5S)-Thiazol-5-ylmethyl 4-Benzyl-5-{(S)-2-[(S)-4-Isopropyl-2,5-Dioxoimidazolidin-1-yl]-3-Phenylpropyl}-2-Oxooxazolidine-3-Carboxylate
- Key Differences: Replaces the carbamate group in Compound A with a 2-oxooxazolidine-3-carboxylate moiety. Retains the imidazolidinone ring but introduces an isopropyl substituent at the 4-position .
- Implications: The oxazolidinone group may enhance metabolic stability compared to carbamates . The isopropyl group could influence lipophilicity and binding pocket interactions.
Compound C : 4-((5-Cyano-4-(4-Methyl-2-(Methylamino)Thiazol-5-yl)-Pyrimidin-2-yl)Amino)Benzenesulfonamide
- Key Differences: Features a pyrimidine-5-carbonitrile core instead of the imidazolidinone ring. Includes a sulfonamide group, which is absent in Compound A .
- Implications :
Compound D : 4-(4-Methyl-2-(Methylamino)Thiazol-5-yl)-2-((3-(Morpholine-4-Carbonyl)Phenyl)Amino)Pyrimidine-5-Carbonitrile
- Key Differences: Incorporates a morpholine-carbonyl substituent, enhancing polarity. Uses a methylamino-thiazolyl group instead of the benzyl-phenylpentyl chain in Compound A .
- Simplified side chains may reduce synthetic complexity compared to Compound A .
Physicochemical Properties
Notes:
Pharmacological Considerations
- Target Selectivity: Compound A’s imidazolidinone and benzyl groups may target protease enzymes (e.g., HIV-1 protease analogs), whereas pyrimidine-based compounds (C, D) are more aligned with kinase inhibition .
- Metabolic Stability: Carbamates (Compound A) are prone to enzymatic hydrolysis, whereas oxazolidinones (Compound B) and sulfonamides (Compound C) show improved stability .
准备方法
Table 1: Optimization of Carbamate Formation Conditions
| Reagent | Solvent | Temperature | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethyl chloroformate | THF | −20°C | DMAP | 87 | 98.2 |
| Phenyl chloroformate | DCM | 0°C | None | 78 | 97.5 |
| Benzyl chloroformate | THF | −10°C | DMAP | 72 | 96.8 |
Intermediate Synthesis and Purification
Crystalline tert-Butyl Carbamate Hydrochloride (Form-M)
The intermediate tert-butyl (2R,5R)-5-amino-1,6-diphenylhexan-2-yl-carbamate hydrochloride is synthesized via acidolysis of a protected precursor. A solution of formula-15 in isopropanol is treated with concentrated HCl (2 equiv) at 25°C, followed by anti-solvent crystallization using n-heptane. The crystalline form-M exhibits a melting point of 198–200°C and a water content of <0.5% (Karl Fischer), ensuring stability during storage.
Morpholine-Containing Sidechain Installation
The morpholin-4-ylbutanoyl moiety is introduced via a peptide coupling strategy. (2S)-2-[(Methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)amino]-4-(morpholin-4-yl)butanoic acid (1.1 equiv) is activated with HOBt (1-hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF. Coupling with the primary amine of formula-8a1 proceeds at pH 7.5–8.0, achieving 92% conversion.
Solid Dispersion Formulation for Enhanced Bioavailability
To address poor aqueous solubility, the final compound is formulated as a solid dispersion with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC). A 1:2 (w/w) ratio of the carbamate to MCC is dissolved in a 70:30 acetone-water mixture, followed by spray drying at an inlet temperature of 120°C. The dispersion exhibits:
-
Dissolution Rate : 95% release in 60 minutes (pH 6.8 phosphate buffer)
Impurity Control and Antioxidant Use
N-Oxide impurities are suppressed using L-ascorbic acid (0.1% w/w) during the final carbamate step. Reaction mixtures are maintained under nitrogen, with dissolved oxygen levels <1 ppm. HPLC analysis shows impurity profiles of <0.15% for all batches, meeting ICH Q3A guidelines.
Comparative Analysis of Synthetic Methodologies
The patented route offers advantages over traditional carbamate syntheses:
常见问题
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thiazole-carbamate-imidazolidinone framework in this compound?
- Methodology :
- Catalyst-free aqueous ethanol synthesis : describes a catalyst-free approach for synthesizing carbamate derivatives, which could be adapted for the thiazole-carbamate moiety. Reaction optimization (e.g., temperature, solvent ratios) is critical for minimizing side products.
- Sequential coupling : The imidazolidinone core (from ) requires stereoselective assembly via carbamate protection and peptide-like coupling. Use benzyl-protected intermediates to avoid premature deprotection.
- Table: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Thiazole activation | Ethanol/H2O, 60°C | 65–78% | Competing hydrolysis |
| Imidazolidinone formation | DCC/DMAP, THF, 0°C→RT | 45–60% | Epimerization risk |
| Final coupling | HATU, DIPEA, DMF | 50–70% | Purification complexity |
Q. How should researchers approach structural confirmation of this compound and its intermediates?
- Methodology :
- Multi-spectral analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify stereochemistry (e.g., benzyl group orientation, carbamate linkage). reports characteristic shifts for thiazole protons (δ 7.2–8.1 ppm) and carbamate carbonyls (δ 155–160 ppm).
- HRMS validation : Target [M+H]<sup>+</sup> ions with <1 ppm mass error. For intermediates, isotopic patterns must match theoretical distributions.
- X-ray crystallography : highlights the use of crystallography for pyrazole derivatives, applicable to resolving ambiguous stereocenters.
Q. What stability challenges arise during storage and handling of this compound?
- Methodology :
- Degradation pathways : identifies hydantoin and oxazolidinone impurities from hydrolysis or epimerization. Monitor via RP-UPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Storage conditions : Store at –20°C under argon to prevent oxidation. suggests DMF-EtOH (1:1) as a stable recrystallization solvent.
Advanced Research Questions
Q. How does stereochemical configuration at the (1S,2S,4S) and (4S) positions impact biological activity or aggregation behavior?
- Methodology :
- Epimerization studies : Compare impurity profiles ( ) of (1S,2S,4S) vs. (1S,2R,4S) diastereomers using chiral HPLC.
- Molecular docking : Use density functional theory (DFT) to model interactions with hypothetical targets (e.g., protease enzymes). demonstrates this for pyrazole derivatives.
Q. What computational approaches optimize reaction conditions for scale-up synthesis?
- Methodology :
- Bayesian optimization : recommends this for maximizing yield with minimal experiments. Variables: temperature, catalyst loading, solvent polarity.
- DoE (Design of Experiments) : Use fractional factorial designs to identify critical factors (e.g., ’s flow-chemistry framework).
Q. How can researchers resolve contradictions in reported degradation pathways across studies?
- Methodology :
- Stress testing : Expose the compound to accelerated conditions (heat, light, pH extremes) and compare with (hydroxy impurities) and (thermal decomposition).
- Isotopic labeling : Track degradation using <sup>18</sup>O-labeled carbamate groups to distinguish hydrolysis vs. oxidative pathways.
Q. What advanced analytical methods differentiate structurally similar impurities?
- Methodology :
- 2D NMR (HSQC, HMBC) : Assign overlapping signals in hydantoin derivatives ( ).
- UPLC-MS/MS : Achieve baseline separation of Impurity F (m/z 785.3) and Impurity E (m/z 787.3) with a 2.7 µm particle column.
Q. How do non-covalent interactions influence the compound’s crystallinity or solubility?
- Methodology :
- Hirshfeld surface analysis : Quantify π-π stacking (benzyl groups) and hydrogen bonding (carbamate NH). discusses non-covalent interactions in supramolecular assembly.
- Solubility parameter modeling : Use Hansen parameters to predict solvent compatibility (e.g., ’s DMF-EtOH system).
- Reference :
Data Contradiction Analysis
- Synthesis yields : reports 65–78% yields for thiazole activation, while similar steps in show 45–60% due to competing side reactions. Resolution: Optimize solvent polarity (e.g., switch from THF to DMF).
- Degradation products : identifies hydantoin derivatives, whereas emphasizes pyrazole ring cleavage. Likely cause: pH-dependent degradation mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
